3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile - 1611-07-0

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

Catalog Number: EVT-364022
CAS Number: 1611-07-0
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is a laboratory chemical . It is also known as 2-[3,5-Di(tert-butyl)-4-hydroxyphenyl]acetonitrile .

Molecular Structure Analysis

The molecular formula of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is C16H23NO . The compound contains a total of 41 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 aromatic hydroxyl .

Physical And Chemical Properties Analysis

The molecular weight of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is 245.36 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It also has 3 rotatable bonds .

1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide

  • Compound Description: This compound is a quinolinium bromide salt synthesized using quinoline and an aromatic α-bromo ketone. It features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to an ethyl chain connected to a quinolinium bromide moiety. The research focuses on its synthesis and characterization using various techniques like XRD, NMR, DSC, FT-IR, and HRMS. []

2,2′-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

  • Compound Description: This compound is characterized by the presence of two 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one units connected by a methanediyl bridge to the central 3,5-di-tert-butyl-4-hydroxyphenyl group. The research primarily focuses on its crystal structure and molecular packing influenced by O—H⋯O and C—H⋯O hydrogen bonds. []
  • Compound Description: This compound serves as a monomer unit in the synthesis of new π-conjugated polymers. It consists of a benzimidazole ring with bromine substituents at the 4 and 7 positions, and a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to the benzimidazole core. The research investigates the polymer's properties, including solvatochromism and oxidation. []

Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide (T1)

  • Compound Description: T1 is a sulfide compound featuring a dodecyl chain attached to a sulfur atom, which is also bonded to a 3,5-dimethyl-4-hydroxybenzyl group. This compound, alongside T2, is investigated for its antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities. The research focuses on developing and validating methods to determine impurities in T1. []
  • Compound Description: This compound, T2, features a sulfide group linked to two propyl chains, each terminated by a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. It's investigated for its potential as a medicinal antioxidant drug due to its antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities. The research focuses on developing and validating methods to determine impurities in T2. []

Bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]disulfide (T2-DS)

  • Compound Description: Identified as a by-product in the synthesis of T2, this compound is structurally very similar to T2, but with a disulfide bridge instead of a sulfide linkage connecting the two propyl chains terminated by 3,5-di-tert-butyl-4-hydroxyphenyl groups. It also demonstrates biological safety and its concentration in T2 is limited to 2.5%. []

N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

  • Compound Description: This compound is designed and synthesized as a potential anti-inflammatory agent. It consists of a thiazolidin-4-one ring substituted with a nicotinamide group and a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. Research highlights its significant anti-inflammatory activity, comparable to ibuprofen, in various inflammation models. []

Tetra-iso-propyl 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl-1, 1-diphosphonate (SR-9223i)

  • Compound Description: SR-9223i is a diphosphonate compound studied for its potential antiatherosclerotic effects. It features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to an ethyl chain, which is further linked to a geminal diphosphonate group esterified with isopropyl groups. The research highlights its cholesterol-lowering properties in various animal models and suggests its potential in treating atherosclerosis. []

2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate

  • Compound Description: This compound is a non-steroidal anti-inflammatory agent with a focus on its gastrointestinal absorption. It features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a pyrazolo[3,4-b]pyridine ring system, further substituted with an ethyl acetate chain. Studies investigate the impact of factors like small intestinal transit time, bile, and meal composition on its absorption. [, , , ]

2[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylene]hydrazine carbothioamide

  • Compound Description: This compound is investigated for its potential as a melt stabilizer for unstabilized polypropylene. Its structure consists of a hydrazine carbothioamide group linked to a 3,5-di-tert-butyl-4-hydroxyphenyl moiety through a methylene bridge. Research demonstrates its effectiveness in preventing thermooxidative degradation of polypropylene. []

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

  • Compound Description: Identified as a potential urinary biomarker for human exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants, this compound is a metabolite of these antioxidants. It features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a propionic acid moiety. Research suggests its presence in human urine indicates exposure to certain synthetic phenolic antioxidants used in polymers. []

Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (AO1010)

  • Compound Description: AO1010, a synthetic phenolic antioxidant (SPA) commonly used in polymers, serves as a representative congener in a rat metabolism study focusing on identifying urinary biomarkers for exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. []

N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine (AO1024)

  • Compound Description: Similar to AO1010, AO1024 is another representative congener of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants used in the rat metabolism study to identify urinary biomarkers for exposure to this class of compounds. It's a synthetic phenolic antioxidant commonly found in polymers. Like AO1010, it's also not detected in rat urine, but its metabolism leads to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. []

2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl

  • Compound Description: This compound is a radical species characterized by a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a 4,5-dihydro-1H-imidazole-3-oxide-1-oxyl ring. The study focuses on its crystallography and magnetic properties, which are influenced by the formation of OH...ON and OH...Me(nitroxide) interactions. []

2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-1-oxyl

  • Compound Description: This compound is another radical species similar in structure to the previous one, with a 3,5-di-tert-butyl-4-hydroxyphenyl group linked to a 4,5-dihydro-1H-imidazole-1-oxyl ring. The study focuses on its crystallography and magnetic properties, particularly the complex exchange behavior influenced by its disordered crystal lattice. []

2-(3,5-Di-Tert‐Butyl‐4‐Hydroxyphenyl)‐1,4‐Naphthochinone

  • Compound Description: This compound, a derivative of 1,4-naphthoquinone, is investigated as a potential 5-lipoxygenase inhibitor. It features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to the naphthoquinone ring. The research explores its synthesis and its potential role in inhibiting 5-lipoxygenase. [, ]
  • Compound Description: These compounds are halogenated 1,4-naphthoquinones used as starting materials in the synthesis of the 5-lipoxygenase inhibitor 2-(3,5-Di-Tert‐Butyl‐4‐Hydroxyphenyl)‐1,4‐Naphthochinone. They react with 2,6-Di-tert-butylphenol to produce intermediates that are further modified to obtain the desired naphthoquinone derivative. []

3-Methylderivat 5

  • Compound Description: This compound, derived from 2-(3,5-Di-Tert‐Butyl‐4‐Hydroxyphenyl)‐1,4‐Naphthochinone, is obtained through radical methylation. While the exact structure isn't fully detailed, it demonstrates the possibility of further modifications to the core structure. []

Compounds 10 and 11

  • Compound Description: These compounds, synthesized from building blocks derived from the halogenated naphthoquinones, are also investigated as potential 5-lipoxygenase inhibitors. While specific structures are not fully elucidated, they showcase the versatility of the synthetic approach in generating a library of related compounds. []

Chinonmethid‐Analogon 12

  • Compound Description: Obtained through the CAN-oxidation of compound 11, this compound highlights the susceptibility of the 3,5-di-tert-butyl-4-hydroxyphenyl-containing naphthoquinone derivatives to oxidation, leading to the formation of quinone methides. []

Amine Derivative 13

  • Compound Description: This compound is formed by reacting the halogenated naphthoquinone building blocks with amines. While the specific amine and the final structure are not provided, it showcases the versatility of the synthetic strategy for incorporating diverse functionalities. []

Trilinolein, Triolein, Tristearin, and Tripalmitin

  • Compound Description: These are triglycerides, esters of glycerol with three fatty acid molecules, investigated for their effects on the gastrointestinal absorption of the anti-inflammatory compound 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate. The study revealed that trilinolein exhibited the most potent enhancing effect on the absorption, followed by triolein, tristearin, and lastly tripalmitin. [, ]

Linoleic Acid and Monolinolein

  • Compound Description: These compounds are a fatty acid and a monoglyceride, respectively, and are products of triglyceride digestion by pancreatic lipase. They were found to have the most potent solubilizing effects on 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate in bile salt solutions. This suggests their potential role in enhancing drug absorption. [, ]

ortho, meta and para(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids

  • Compound Description: These compounds are a series of benzoic acid derivatives designed and synthesized by incorporating structural features from known drugs like entacapone and other anti-inflammatory agents. They all share a core structure containing a 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide moiety connected to a benzoic acid group at the ortho, meta, or para position. The study investigates their drug-likeness properties and potential bioactivity as nuclear receptor ligands using in silico methods. []

Cyanoacetyl aminobenzoic acids

  • Compound Description: These compounds serve as starting materials in the synthesis of the ortho, meta, and para(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. They react with 3,5-di-tert-butyl-4-hydroxybenzaldehyde through Knoevenagel condensation to produce the target compounds. []

2,6-di-tert-butyl-4-methylphenol

  • Compound Description: This compound, also known as butylated hydroxytoluene (BHT), is a widely used synthetic antioxidant. It is structurally similar to 3,5-di-tert-butyl-4-hydroxytoluene (BHT) but has a methyl group instead of a tert-butyl group at the para position. It is known for its antioxidant properties and ability to protect materials from oxidative degradation. [, ]

2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-1,4-naphthochinon (2)

  • Compound Description: This compound is a derivative of 1,4-naphthoquinone, featuring a 3,5-di-tert-butyl-4-hydroxyphenyl group and a hydroxyl group attached to the naphthoquinone ring. It is investigated for its antioxidant activity and its ability to quench superoxide radicals (O2•−) and singlet oxygen (1O2). The research examines its reactivity with these reactive oxygen species and the formation of various products. []

2,6-Di-tert-butyl-1,4-benzochinon (4)

  • Compound Description: This compound is a derivative of benzoquinone, characterized by the presence of two tert-butyl groups at the 2 and 6 positions. It is formed as a product in the reaction of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-1,4-naphthochinon with superoxide radicals and oxygen. []

2,6-Di-tert-butylphenol (5)

  • Compound Description: This compound, a sterically hindered phenol, is a known antioxidant. It is a product of the retro-Michael reaction during the degradation of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-1,4-naphthochinon. []

Diphenochinon 6

  • Compound Description: This compound is a diphenoquinone formed as a by-product during the reaction of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-1,4-naphthochinon with superoxide radicals and oxygen. It can be further cleaved to form 2,6-di-tert-butyl-1,4-benzochinon. []

5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione, choline salt (12a, CI-986)

  • Compound Description: This compound, CI-986, is a potent dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (CO), targeting inflammatory processes. It features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a 1,3,4-thiadiazole ring, which is further substituted with a choline salt. The research highlights its effectiveness as an orally active anti-inflammatory agent in rat models without causing ulcers. []

Methyl cis-13(12)-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxy}-12(13)-hydroxyoleate

  • Compound Description: This compound, synthesized from vernolic acid methyl ester and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, is investigated for its antioxidant activity. It contains a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a propionate moiety, which is esterified to the hydroxyl group of a hydroxyoleic acid derivative. Studies show that it exhibits antioxidant activities comparable to commercially available antioxidants. []

Cis-13(12)-{3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyloxy}-12(13)-hydroxyoleic acid

  • Compound Description: Similar in structure to the previous compound, this compound is synthesized from vernolic acid and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. It also possesses a 3,5-di-tert-butyl-4-hydroxyphenyl group linked to a propionate unit, which is esterified to the hydroxyl group of hydroxyoleic acid. Like its methyl ester analog, it exhibits antioxidant activities comparable to commercially available antioxidants. []

Pentaerythritol tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate)

  • Compound Description: This compound is a sterically hindered primary phenolic additive used to protect polymers against thermo-oxidative degradation. It features four 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate units attached to a central pentaerythritol core. The research focuses on identifying potential leachable compounds produced during its degradation using Preparative HPLC followed by GPC-MS analysis. []

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate

  • Compound Description: This compound is a phenolic antioxidant that has been the subject of research regarding its biosynthesis and optimization of production from oil palm frond juice using the fungus Ceratocystis fimbriata. [, ] It is also investigated for its antioxidant properties and its quenching effect on singlet oxygen. [, ] The crystal structure of this compound has also been determined. []

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (Irganox 1076)

  • Compound Description: This compound, Irganox 1076, is an antioxidant used in polymers. It contains a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a propionate moiety, which is esterified to an octadecyl (C18) alcohol. It's investigated for its effects on the photo-oxidation and photo-degradation of polystyrene in the presence of dicumyl peroxide as an initiator. The research suggests that Irganox 1076 can reduce these degradation processes. [, ]

(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative containing a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to one end of the chalcone framework. Its crystal structure has been determined. []

(meso-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)porphinato)manganese(III) tetracyanoethenide, [MnTP‘P][TCNE]

  • Compound Description: This compound is a manganese(III) porphyrin complex with tetracyanoethenide (TCNE) as the counterion. It is studied for its magnetic properties and its structure as a coordination polymer. The research focuses on understanding the magnetic interactions within the material. []

meso-tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)porphyrin (R′4PH2)

  • Compound Description: This compound is a porphyrin derivative with four 3,5-di-tert-butyl-4-hydroxyphenyl groups attached to the meso positions of the porphyrin ring. It is studied for its protective effects against the toxicity of trimethyltin chloride (Me3SnCl) in rats. The research investigates its ability to mitigate the impact of Me3SnCl on the antioxidant defense system. [, ]

Properties

CAS Number

1611-07-0

Product Name

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3

InChI Key

BEQZSRGZHCDMMH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.